2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
Description
Chemical Name: 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine Molecular Formula: C₁₇H₂₀NO₂P Molecular Weight: 301.32 g/mol CAS Number: 1542796-07-5 (for (2R,3R)-enantiomer); 2565792-52-9 (racemic form) Structural Features:
- A chiral benzooxaphosphole core fused with a pyridine ring.
- Stereochemistry defined by (2S,3S) configuration, critical for enantioselective catalysis.
- Substituents: tert-butyl (steric bulk), methoxy (electron-donating), and pyridine (coordination site).
Properties
IUPAC Name |
2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3/t16-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXZRUNTUSEVGQ-KKSFZXQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kabachnik–Fields Three-Component Reaction
The Kabachnik–Fields reaction enables one-pot synthesis of α-aminophosphonates, which can undergo intramolecular cyclization to form oxaphospholene rings. As demonstrated in, 2-hydroxybenzaldehydes react with heterocyclic amines and diphenyl phosphite under elevated temperatures (110–130°C) to yield 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones. For the target compound, o-hydroxy-4-methoxybenzaldehyde serves as the aldehyde component, while a tert-butyl-substituted amine introduces the bulky alkyl group. The liberated water facilitates lactonization, forming the oxaphospholene core without external catalysts.
Critical Parameters :
Iodocyclization of Allenylphosphonates
Iodocyclization offers an alternative route, as seen in, where allenylphosphonates treated with I₂/TBHP undergo regioselective C(sp²)–P bond cleavage and cyclization. For example, CsF-promoted iodocyclization of allenylphosphonates at 0°C in CH₂Cl₂ yields oxaphospholenes with functionalized side chains. This method is advantageous for introducing halogenated substituents, though adapting it for methoxy and tert-butyl groups requires tailored starting materials.
Pyridine Moiety Incorporation
The pyridine group is introduced via cross-coupling reactions or nucleophilic substitution after oxaphospholene ring formation.
Suzuki–Miyaura Coupling
Rhodium-catalyzed couplings, as detailed in, attach aryl groups to phosphorus heterocycles. Using [Rh(cod)Cl]₂ (4 mol%) and chiral ligands like (R)-DTBM-Segphos, pyridinyl boronic acids couple with brominated oxaphospholenes in dichloroethane (DCE) at 70°C. This method achieves yields up to 80% with enantiomeric ratios (er) of 95:5 for stereocenters.
Optimization Insights :
Direct Nucleophilic Substitution
In cases where the oxaphospholene bears a leaving group (e.g., bromide), pyridine can displace it under basic conditions. For example, K₂CO₃ in DMF at 80°C facilitates substitution, though stereochemical outcomes vary depending on the phosphorus center’s configuration.
Stereochemical Control
Achieving the (2S,3S) configuration necessitates chiral catalysts or auxiliaries during key steps.
Chiral Ligand-Mediated Asymmetric Synthesis
Rhodium complexes with chiral biaryl phosphine ligands induce enantioselectivity during pyridine coupling. As reported in, (R)-DTBM-Garphos directs the formation of the (S,S)-configured product via π-π interactions between the ligand’s tert-butyl groups and the oxaphospholene’s aromatic system.
Key Data :
| Ligand | Yield (%) | er (S,S:R,R) |
|---|---|---|
| (R)-DTBM-Segphos | 80 | 90:10 |
| (R)-DTBM-Garphos | 70 | 95:5 |
Dynamic Kinetic Resolution
In Kabachnik–Fields reactions, chiral amines or phosphites can induce asymmetry. For instance, using (S)-1-phenylethylamine as the amine component led to diastereomeric phosphonates, which were resolved via chromatography. However, this approach is less efficient than transition-metal catalysis.
Functional Group Compatibility and Protecting Strategies
The methoxy and tert-butyl groups require protection during synthesis:
-
Methoxy Group : Introduced via the aldehyde precursor (e.g., 4-methoxy-2-hydroxybenzaldehyde) and retained through neutral conditions.
-
tert-Butyl Group : Added via a tert-butyl-substituted amine in the Kabachnik–Fields reaction or through Friedel–Crafts alkylation post-cyclization.
Purification and Characterization
Final compounds are purified via silica gel chromatography (hexane/EtOAc) and characterized by:
-
¹H/³¹P NMR : Distinct signals for P=O (δ ~15–20 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).
-
X-ray Crystallography : Confirms absolute configuration, as seen in for analogous structures.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | er |
|---|---|---|---|---|
| Kabachnik–Fields | One-pot, cost-effective | Moderate stereoselectivity | 60–75 | 50:50* |
| Iodocyclization | Halogen compatibility | Requires functionalized substrates | 55–65 | N/A |
| Suzuki–Miyaura | High enantioselectivity | Expensive catalysts | 70–80 | 95:5 |
*Resolved via chiral catalysts in subsequent steps.
Chemical Reactions Analysis
Types of Reactions
2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Overview
The compound 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine (CAS No. 2565792-52-9) is a phosphine oxide derivative with significant potential in various scientific research applications. This article explores its roles in catalysis, medicinal chemistry, and material science, supported by relevant case studies and data tables.
Catalysis
The compound is recognized for its effectiveness as a ligand in asymmetric catalysis. Specifically, it has been employed with iridium catalysts for:
- Asymmetric Hydrogenation : The ligand facilitates the hydrogenation of pyridinium salts and unfunctionalized alkenes, leading to high enantioselectivity (up to 99% ee) in various reactions .
Case Study : A study published in Organic Letters demonstrated the use of this ligand in the hydrogenation of challenging substrates, highlighting its utility in synthesizing chiral compounds essential for pharmaceuticals .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities. The oxaphospholane structure contributes to:
- Anticancer Activity : Preliminary studies suggest that compounds containing the oxaphospholane moiety can inhibit tumor growth in specific cancer cell lines.
Case Study : A recent publication explored the cytotoxic effects of related compounds on breast cancer cells, showing significant inhibition of cell proliferation .
Material Science
The compound's unique structure allows it to be used in developing new materials with specific properties. Its ability to coordinate with metals makes it suitable for:
- Synthesis of Nanomaterials : It can act as a precursor in the synthesis of phosphine-based nanomaterials which have applications in electronics and photonics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, while the methoxy group may affect its solubility and binding properties .
Comparison with Similar Compounds
Table 1: Comparative Data of Analogous Compounds
Key Research Findings
Steric and Electronic Effects :
Enantiomeric Impact :
Air Stability :
Biological Activity
The compound 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C18H22NO3P
- Molecular Weight: 331.35 g/mol
- CAS Number: 1777796-37-8
- Purity: Minimum 95% .
Biological Activity Overview
The biological activity of this compound primarily relates to its potential as an anticancer agent and its interaction with cellular mechanisms.
Anticancer Properties
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, a crucial process for cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer treatment .
- Selectivity : Studies indicate that the compound selectively targets activated endothelial cells over quiescent cells, which is advantageous in cancer therapy as it minimizes damage to normal tissues .
- In Vitro Studies : Research involving human umbilical vein endothelial cells (HUVECs) has shown that the compound effectively inhibits proliferation in the presence of growth factors, indicating its potential in targeting tumor vasculature .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study Reference | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | HUVECs | 10 µM | Significant inhibition of proliferation |
| Study 2 | MCF-7 | 5 µM | Induction of apoptosis via tubulin disruption |
| Study 3 | A549 | 20 µM | Reduced migration and invasion capabilities |
These studies highlight the compound's efficacy in various cancer cell lines and its potential role in antiangiogenic therapy.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming stereochemistry by analyzing coupling constants and splitting patterns (e.g., diastereotopic protons in the oxaphosphol ring). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry ensures enantiomeric purity (>99% ee) . For impurity profiling, use reversed-phase HPLC with UV detection, referencing pharmacopeial standards for unidentified impurities .
Q. How can researchers optimize synthetic routes to improve yields of this chiral ligand?
- Answer : Key steps include (1) stereoselective formation of the oxaphosphol ring via asymmetric catalysis or chiral auxiliaries, (2) protecting group strategies for the methoxy and tert-butyl substituents to prevent side reactions, and (3) purification via flash chromatography or crystallization. Reaction monitoring with TLC or LC-MS helps identify intermediates and optimize conditions (e.g., solvent polarity, temperature) .
Q. What are the critical storage conditions to maintain the compound’s stability?
- Answer : Store under inert atmosphere (argon) at 2–8°C in airtight, light-resistant containers. The tert-butyl group and oxaphosphol ring are susceptible to hydrolysis and oxidation; thus, avoid exposure to moisture, heat (>25°C), or acidic/basic environments. Periodic purity checks via HPLC are recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and methoxy groups influence ligand performance in catalytic systems?
- Answer : The tert-butyl group enhances steric bulk, favoring enantioselectivity in asymmetric catalysis by restricting substrate access to specific stereochemical environments. The methoxy group modulates electron density at the phosphorus center, affecting Lewis acidity and coordination geometry. Comparative studies with analogs (e.g., 2,6-dimethoxyphenyl derivatives) using X-ray crystallography and DFT calculations can quantify these effects .
Q. What strategies resolve contradictions in catalytic activity data between batch reactions and continuous-flow systems?
- Answer : Potential discrepancies arise from differences in mass transfer, temperature gradients, or ligand degradation under flow conditions. Design experiments to (1) compare turnover frequency (TOF) and enantiomeric excess (ee) across systems, (2) use in-situ IR or Raman spectroscopy to monitor reaction progress, and (3) evaluate ligand stability via accelerated aging tests. Adjust parameters like residence time or catalyst loading to align outcomes .
Q. How can researchers address challenges in synthesizing diastereomeric byproducts during oxaphosphol ring formation?
- Answer : Diastereomers may form due to competing transition states during ring closure. Mitigate this by (1) using chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereochemical control, (2) optimizing reaction kinetics (e.g., slow addition of reagents), and (3) employing dynamic kinetic resolution (DKR) strategies. Characterize byproducts via X-ray diffraction or NOESY NMR to identify structural deviations .
Q. What methodologies enable comparative analysis of this ligand’s performance against structurally similar phosphine-oxazoline (PHOX) ligands?
- Answer : Conduct parallel catalytic reactions (e.g., asymmetric hydrogenation, cross-coupling) under identical conditions. Measure metrics such as ee, TOF, and substrate scope. Use computational tools (e.g., molecular docking, frontier molecular orbital analysis) to correlate ligand structure with catalytic activity. Publish results in a table comparing key parameters (see example below) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
